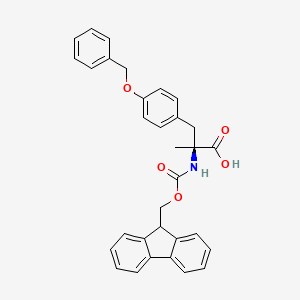
Fmoc-O-benzyl-alpha-methyl-L-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-O-benzyl-alpha-methyl-L-Tyr: is a derivative of tyrosine, an amino acid, where the hydroxyl group of the tyrosine is protected by a benzyl group, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-O-benzyl-alpha-methyl-L-Tyr typically involves the protection of the amino group of alpha-methyl-L-tyrosine with the Fmoc group. This can be achieved by reacting alpha-methyl-L-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The benzyl group is introduced to protect the hydroxyl group of tyrosine, often through benzyl bromide in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-O-benzyl-alpha-methyl-L-Tyr undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed through hydrogenation
Substitution Reactions: The compound can undergo substitution reactions where the benzyl group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
Benzyl Deprotection: Hydrogenation using palladium on barium sulfate (Pd-BaSO4) as a catalyst.
Major Products:
Fmoc Deprotection: The major product is alpha-methyl-L-tyrosine with the Fmoc group removed.
Benzyl Deprotection: The major product is alpha-methyl-L-tyrosine with the benzyl group removed.
Scientific Research Applications
Chemistry: Fmoc-O-benzyl-alpha-methyl-L-Tyr is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the development of therapeutic peptides and vaccines. Its stability and ease of deprotection make it an ideal candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-O-benzyl-alpha-methyl-L-Tyr primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl group protects the hydroxyl group of tyrosine, ensuring the integrity of the amino acid during synthesis . The removal of these protecting groups is achieved under mild conditions, allowing for the efficient synthesis of peptides .
Comparison with Similar Compounds
Fmoc-O-benzyl-L-tyrosine: Similar to Fmoc-O-benzyl-alpha-methyl-L-Tyr but without the alpha-methyl group.
Fmoc-O-benzyl-L-serine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-O-benzyl-L-threonine: Similar to this compound but with a different side chain.
Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides with complex structures .
Properties
Molecular Formula |
C32H29NO5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C32H29NO5/c1-32(30(34)35,19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23)33-31(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,29H,19-21H2,1H3,(H,33,36)(H,34,35)/t32-/m0/s1 |
InChI Key |
MSUXRPLCIWVBRD-YTTGMZPUSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


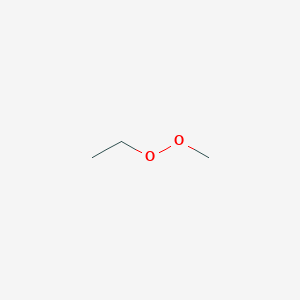
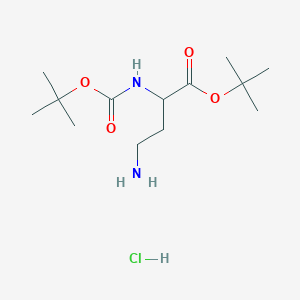
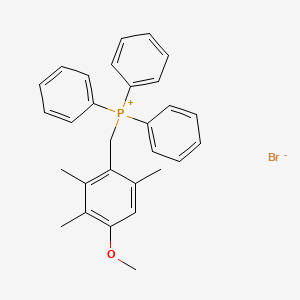
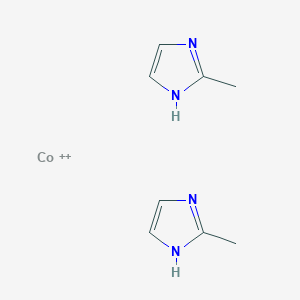
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
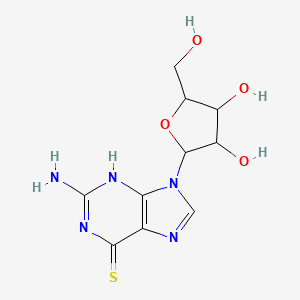
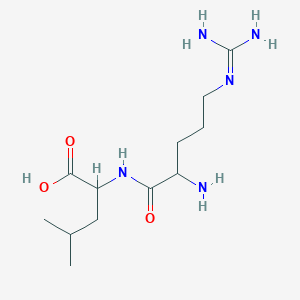
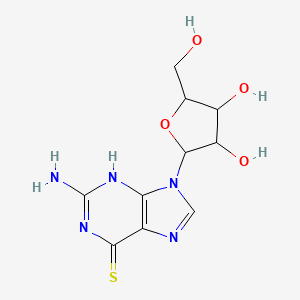
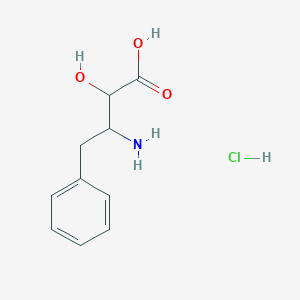
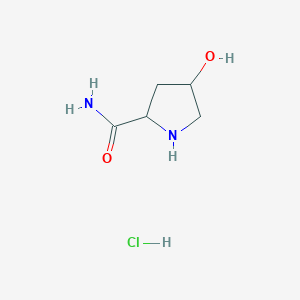
![2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol](/img/structure/B13397225.png)
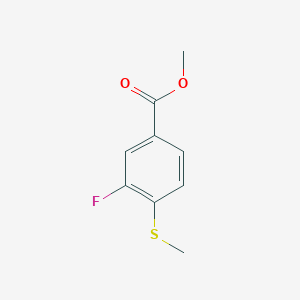
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
